Ring Fusion Topology and Derivatizable Position Count vs. 1H-Pyrazolo[3,4-b]pyrazine
The [4,3-e] ring fusion topology of the target compound provides a tricyclic scaffold (C8H6N4, MW 158.16) with a bridgehead nitrogen and three distinct rings for derivatization, compared to the bicyclic [3,4-b] isomer (C5H4N4, MW 120.11) which offers only two rings and fewer functionalization sites [1]. The target scaffold contains one hydrogen bond donor and two hydrogen bond acceptors versus one donor and three acceptors for the [3,4-b] isomer, reflecting different hydrogen-bonding pharmacophores [1]. The [3,4-b] scaffold has documented tuberculostatic activity with MIC values of 22–100 μg/cm³ against Mycobacterium strains, while the [4,3-e] scaffold has not been reported with antitubercular activity but shows a distinct antimicrobial spectrum when derivatized [2].
| Evidence Dimension | Scaffold topology, molecular formula, ring count, and derivatizable position count |
|---|---|
| Target Compound Data | Tricyclic; C8H6N4; MW 158.16 g/mol; 3 rings; 1 HBD, 2 HBA; XLogP3-AA = 1.5; bridgehead N present |
| Comparator Or Baseline | 1H-Pyrazolo[3,4-b]pyrazine (CAS 272-60-6): Bicyclic; C5H4N4; MW 120.11 g/mol; 2 rings; 1 HBD, 3 HBA; no bridgehead N |
| Quantified Difference | ΔMW = +38.05 g/mol (+31.7%); Δrings = +1; Δnon-H atoms = +2 C + 0 N; ring fusion topology class difference; distinct hydrogen-bonding pharmacophore |
| Conditions | Computed physicochemical properties from PubChem (CID 57356907 vs. CID 12913751); structural comparison by scaffold analysis |
Why This Matters
The additional fused pyrrole ring and bridgehead nitrogen create a distinct pharmacophore with different hydrogen-bonding geometry and steric profile, meaning the [4,3-e] scaffold cannot be replaced by the simpler [3,4-b] scaffold for applications requiring the tricyclic architecture, such as PDE5 inhibitor design.
- [1] PubChem Compound Summary for CID 57356907 (1H-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine) and CID 12913751 (1H-Pyrazolo[3,4-b]pyrazine). National Center for Biotechnology Information. View Source
- [2] Foks, H., Pancechowska-Ksepko, D., Kędzia, A. et al. Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Il Farmaco, 60(6-7), 513–517 (2005). DOI: 10.1016/j.farmac.2005.04.005 View Source
